molecular formula C11H12O3 B119196 3-Methoxybenzyl acrylate CAS No. 144261-46-1

3-Methoxybenzyl acrylate

Cat. No. B119196
M. Wt: 192.21 g/mol
InChI Key: GRQCJLZJUDPOKY-UHFFFAOYSA-N
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Description

3-Methoxybenzyl acrylate is a type of acrylate, which is an ester of acrylic acid. It is made from acrylate monomer, which usually comprises esters containing vinyl groups . Acrylates are important class of polymers that are rubbery, soft and tough . They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .


Synthesis Analysis

The synthesis of acrylates typically involves the reaction of esterification with alcohols under acid catalysis . For example, the synthesis of a new (meth)acrylate-based monomers and polymers can be achieved by reacting the leaving (activating) groups of these monomers with the alcohols and amines carrying the desired reactive groups . This provides a single reaction step for the synthesis of reactive polymers .


Molecular Structure Analysis

The molecular formula of 3-Methoxybenzyl acrylate is C11H12O3 . The structure of this compound includes a methoxy group (OCH3) attached to a benzyl group, which is further attached to an acrylate group .


Chemical Reactions Analysis

Acrylates, including 3-Methoxybenzyl acrylate, can undergo a variety of chemical reactions. For instance, they can participate in free radical polymerization reactions . The vinyl group in the acrylate monomer is susceptible to polymerization, providing a way to synthesize polymers .


Physical And Chemical Properties Analysis

Acrylates are known for their diverse characteristic properties. They are rubbery, soft, and tough, with good impact toughness and resistance to breakage. They also exhibit transparency, elasticity, and fairly good heat and oil resistance . The specific physical and chemical properties of 3-Methoxybenzyl acrylate, such as its boiling point and density, were not found in the search results.

Scientific Research Applications

Photoreactivity and Thermal Stability in Multilayered Polyelectrolyte Films

3-Methoxybenzyl acrylate, when incorporated into benzyl acrylate copolymers and used in multilayered polyelectrolyte films, shows significant changes upon exposure to UV light. These changes, such as photohydrolysis of the benzyl groups, can be monitored and quantified using techniques like FTIR spectroscopy and ellipsometry. This application is pivotal in understanding the photoreactivity and thermal stability of such films, which are essential in various material science applications (Jensen, Desai, Maru, & Mohanty, 2004).

Protective Group in Chemical Synthesis

The compound has been utilized as a protective group in the chemical synthesis of 5′-O-Acryloyl-5-fluorouridine. This application highlights its utility in selective protection and deprotection methods, essential for complex chemical syntheses (Akiyama et al., 1990); (Akiyama et al., 1991).

Lipase-Catalyzed Production of (Meth)Acrylate Monomers

In a study focusing on the solventless synthesis of (meth)acrylate esters, 3-Methoxybenzyl acrylate demonstrated its potential in forming esters from various alcohols. This process is catalyzed by enzymes like Novozym 435, illustrating the compound's role in biochemistry and industrial applications (Heeres, Vanbroekhoven, & Van Hecke, 2019).

Polymerization and Crosslinking Characteristics

The compound is used in the preparation of polymers through different polymerization techniques. Its ability to transition from soft, rubbery films to hard, crosslinked films when exposed to air and/or catalysts at high temperatures is particularly notable. This characteristic is crucial in materials science for developing new polymers with specific mechanical and chemical properties (Costanza & Vona, 1966).

Future Directions

The future directions for the use of acrylates, including 3-Methoxybenzyl acrylate, are promising. They are widely used in various applications such as diapers, cosmetics, orthopedics, paints and coatings, adhesives, textiles, and many biomedical applications such as contact lenses and bone cements . New methods in the synthesis of (meth)acrylates are being explored, suggesting potential for further development and application of these compounds .

properties

IUPAC Name

(3-methoxyphenyl)methyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-11(12)14-8-9-5-4-6-10(7-9)13-2/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQCJLZJUDPOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603833
Record name (3-Methoxyphenyl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybenzyl acrylate

CAS RN

144261-46-1
Record name 2-Propenoic acid, (3-methoxyphenyl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144261-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenyl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, (3-methoxyphenyl)methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AW Jensen, NK Desai, BS Maru, DK Mohanty - Macromolecules, 2004 - ACS Publications
… Poly(acrylic acid-co-3-methoxybenzyl acrylate) (3MBPAA). The reaction vessel consisted of a three-necked, round-bottomed, 250 mL flask fitted with a magnetic stir bar, a nitrogen inlet, …
Number of citations: 18 pubs.acs.org
E Brenna, G Fronza, C Fuganti, FG Gatti… - Journal of Molecular …, 2012 - Elsevier
The Baker's Yeast (BY) reduction of (Z)-2-chloromethyl-3-arylacrylaldehydes was found to afford (R)-2-methyl-3-aryl-propanols showing high enantiomeric excess values. Deuterium …
Number of citations: 21 www.sciencedirect.com
CG Frost, SD Penrose, R Gleave - Synthesis, 2009 - thieme-connect.com
An expeditious synthesis of α-substituted tert-butyl acrylates from commercially available aldehydes and Meldrum’s acid has been established. The method benefits from a telescoped …
Number of citations: 12 www.thieme-connect.com
MLN Rao, S Giri - European Journal of Organic Chemistry, 2012 - Wiley Online Library
Functionalized alkyl 2‐benzylacrylates and 2‐benzylacrylonitriles were synthesized by means of atom‐economic cross‐couplings of Baylis–Hillman bromides or acetates with BiAr 3 …
JD Smith - 2018 - search.proquest.com
The focus of this project was to develop methodologies for the preparation of novel polymeric materials from bio-renewable sources. In order to complete this task we needed (a) …
Number of citations: 3 search.proquest.com

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